Tetrachlorocyclopentadiene Tetrachlorocyclopentadiene
Brand Name: Vulcanchem
CAS No.: 695-77-2
VCID: VC7994486
InChI: InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2
SMILES: C1C(=C(C(=C1Cl)Cl)Cl)Cl
Molecular Formula: C5H2Cl4
Molecular Weight: 203.9 g/mol

Tetrachlorocyclopentadiene

CAS No.: 695-77-2

Cat. No.: VC7994486

Molecular Formula: C5H2Cl4

Molecular Weight: 203.9 g/mol

* For research use only. Not for human or veterinary use.

Tetrachlorocyclopentadiene - 695-77-2

Specification

CAS No. 695-77-2
Molecular Formula C5H2Cl4
Molecular Weight 203.9 g/mol
IUPAC Name 1,2,3,4-tetrachlorocyclopenta-1,3-diene
Standard InChI InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2
Standard InChI Key RLKOAZNVJZJJFB-UHFFFAOYSA-N
SMILES C1C(=C(C(=C1Cl)Cl)Cl)Cl
Canonical SMILES C1C(=C(C(=C1Cl)Cl)Cl)Cl

Introduction

Synthesis and Industrial Production

Chlorination Process

The industrial synthesis of tetrachlorocyclopentadiene involves a two-stage chlorination strategy, as detailed in patent CN101306980A . Dicyclopentadiene undergoes pyrolysis at 300–350°C to yield monocyclopentadiene, which is subsequently subjected to chlorination in dual reactors:

  • Main Chlorination Tank: Operated at 180–600°C with continuous chlorine feed, this reactor produces crude tetrachlorocyclopentadiene.

  • Secondary Chlorination Tank: Maintained at 20–150°C, it absorbs residual chlorine from the primary reactor, minimizing waste and enhancing yield .

Optimization and Yield

Post-chlorination, the crude product undergoes vacuum distillation (≤200°C) to achieve >98% purity, followed by inert gas bubbling to remove acidic byproducts. Patent data report yields of 93.6–95% based on initial dicyclopentadiene input, with scalability demonstrated through cyclic reactor switching .

Table 1: Synthesis Parameters from Patent Embodiments

ParameterExample 1Example 2
Pyrolysis Temperature300–350°C300–350°C
Main Chlorination Temp200–400°C210–300°C
Secondary Chlorination80–120°C80–150°C
Final Purity98.5%98.8%
Yield (Relative to DCPD)93.6%95%

Reactivity and Functional Applications

While direct applications of tetrachlorocyclopentadiene are sparingly documented, its role as a precursor in organochlorine synthesis is inferred from analogous compounds. For instance, perchlorinated cyclopentadienes are known to participate in Diels-Alder reactions, forming hexachloronorbornene derivatives used in flame retardants . Further research is needed to elucidate its utility in agrochemical or pharmaceutical intermediates.

Toxicological and Environmental Considerations

Mutagenicity and Carcinogenicity

The U.S. Environmental Protection Agency (EPA) identifies tetrachlorocyclopentadiene as mutagenic in Escherichia coli K12 strains at concentrations of 10⁻⁵–10⁻³ M when activated by mouse hepatic homogenates . Notably, no carcinogenicity data exist for humans or animals, though its structural similarity to polychlorinated biphenyls (PCBs) warrants precautionary handling.

Table 2: Toxicity Profile from EPA Assessment

EndpointData AvailabilityKey Findings
Oral RfDNot Evaluated
Inhalation RfCNot Evaluated
Mutagenicity (In Vitro)PositiveE. coli K12
CarcinogenicityInsufficient Data

Regulatory Status

As of 2025, the EPA has not established reference doses (RfD/RfC) for tetrachlorocyclopentadiene, reflecting gaps in chronic exposure studies . Industrial emissions are likely regulated under generic guidelines for volatile organochlorines, though substance-specific protocols are advisable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator